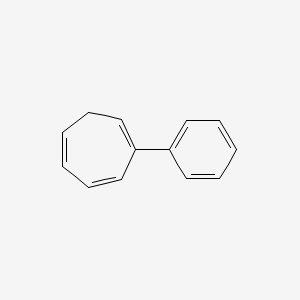
2-Phenylcyclohepta-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, or 1-diazo-3-phenylpropan-2-one in the presence of rhodium trifluoroacetate as a catalyst has been reported . The reaction conditions typically involve the use of a solvent such as benzene and a catalyst to facilitate the formation of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 2-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the cycloheptatriene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
2-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a building block for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Phenylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerization, where it converts between different isomeric forms, affecting its reactivity and interactions with other molecules . This isomerization can influence the compound’s stability and its ability to participate in further chemical reactions.
相似化合物的比较
Cyclohepta-1,3,5-triene: The parent compound without the phenyl group.
Bicyclo[4.1.0]hepta-2,4-diene: A valence isomer of cyclohepta-1,3,5-triene.
Oxepine, Thiepine, 1H-Azepine: Heterocyclic analogues with oxygen, sulfur, or nitrogen atoms in the ring.
Uniqueness: 2-Phenylcyclohepta-1,3,5-triene is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its parent compound, cyclohepta-1,3,5-triene. The phenyl group also enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
1541-15-7 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-4,6-11H,5H2 |
InChI 键 |
AORFBBZXXVSJTI-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=CC(=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
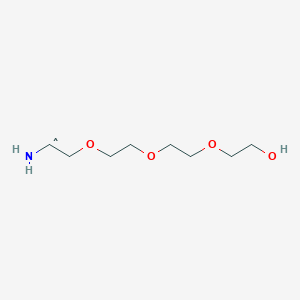
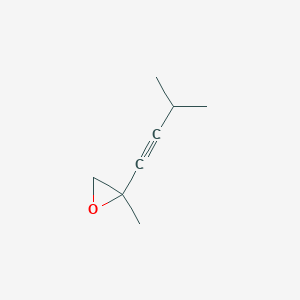


![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
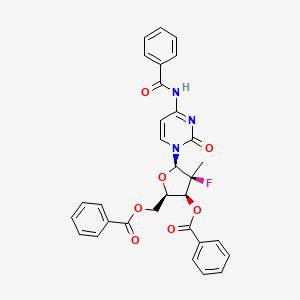
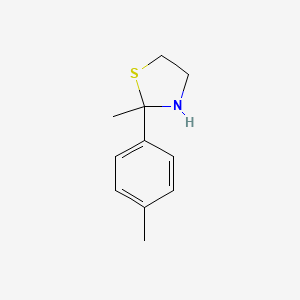
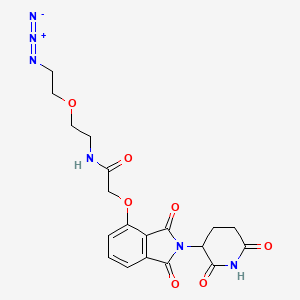

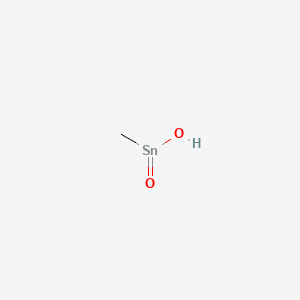
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
